4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
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Overview
Description
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a complex organic compound featuring a unique combination of boron, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the boronic acid derivative, followed by coupling reactions to introduce the imidazo[5,1-d][1,2,3,5]tetrazine moiety. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can introduce various functional groups onto the benzyl or imidazo[5,1-d][1,2,3,5]tetrazine moieties .
Scientific Research Applications
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- 4-Carboxyphenylboronic acid MIDA ester
- 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .
Uniqueness
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is unique due to its combination of boron and nitrogen-containing heterocycles, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21BN6O5 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
[4-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)phenyl]methyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
InChI |
InChI=1S/C18H21BN6O5/c1-23-7-9-29-19(30-10-8-23)14-5-3-13(4-6-14)11-28-17(26)15-16-21-22-24(2)18(27)25(16)12-20-15/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
LWOYRSLXFQJTFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)COC(=O)C3=C4N=NN(C(=O)N4C=N3)C |
Origin of Product |
United States |
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